molecular formula C10H11BrO3 B2515459 methyl 4-bromo-2-methoxy-3-methylbenzoate CAS No. 1427413-96-4

methyl 4-bromo-2-methoxy-3-methylbenzoate

Cat. No.: B2515459
CAS No.: 1427413-96-4
M. Wt: 259.099
InChI Key: HGOROMRYHDGJDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-2-methoxy-3-methylbenzoate is a brominated and methoxy-substituted benzoate ester. It serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Compounds within this class are frequently employed in the development of substances with potential pharmacological activities, including anticancer, antitumor, and antimicrobial agents . As a benzoate ester derivative, its structure is amenable to further functionalization, making it useful for constructing more complex molecules via cross-coupling reactions and other synthetic transformations. The compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

methyl 4-bromo-2-methoxy-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6-8(11)5-4-7(9(6)13-2)10(12)14-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOROMRYHDGJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427413-96-4
Record name methyl 4-bromo-2-methoxy-3-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 4-bromo-2-methoxy-3-methylbenzoate chemical structure and properties

[1][2][3][4][5]

Executive Summary

This compound is a highly functionalized benzene derivative characterized by a crowded "1,2,3,4-substitution" pattern. Its structural value lies in the C3-methyl group , which introduces steric bulk adjacent to the bromine reaction site. In drug design, this steric constraint forces subsequent biaryl systems out of planarity, improving solubility and selectivity—a critical feature in modern kinase inhibitor development (e.g., targeting KRAS or specific RTKs).

Part 1: Chemical Identity & Properties[1]
PropertySpecification
IUPAC Name This compound
CAS Number 1427413-96-4
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Appearance White to off-white crystalline solid
Melting Point 41.0 – 45.0 °C
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Key Functional Groups Aryl Bromide (C4), Methyl Ester (C1), Methoxy Ether (C2)
Part 2: Synthetic Methodology

Synthesizing this compound presents a regioselectivity challenge. Direct bromination of methyl 2-methoxy-3-methylbenzoate typically favors the C5 position due to the strong para-directing effect of the C2-methoxy group. To secure the bromine at C4, a Sandmeyer approach or Directed Ortho-Metalation (DoM) is required.

Recommended Route: The Sandmeyer Sequence

This protocol ensures regiochemical purity by installing the nitrogen functionality at C4 prior to halogenation.

Workflow Diagram (DOT):

SynthesisRouteStart3-Methyl-2-methoxybenzoic acidNitration1. Nitration(HNO3/H2SO4)Start->NitrationNitroInt4-Nitro IntermediateNitration->NitroIntReduction2. Reduction(H2, Pd/C)NitroInt->ReductionAmineInt4-Amino IntermediateReduction->AmineIntSandmeyer3. Sandmeyer Rxn(CuBr2, tBuONO)AmineInt->SandmeyerEsterification4. Esterification(MeOH, H2SO4)Sandmeyer->EsterificationProductMethyl 4-bromo-2-methoxy-3-methylbenzoateEsterification->Product

Caption: Regioselective synthesis pathway avoiding C5-bromination byproducts.

Detailed Protocol: Step 3 (Sandmeyer Bromination)

Note: This step assumes the precursor 4-amino-2-methoxy-3-methylbenzoic acid has been isolated.

  • Diazotization: Dissolve the amine (1.0 eq) in acetonitrile (MeCN). Cool to 0°C.

  • Reagent Addition: Add tert-butyl nitrite (1.5 eq) dropwise followed by copper(II) bromide (CuBr₂, 1.2 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The evolution of N₂ gas indicates reaction progress.

  • Quench: Pour the mixture into 1M HCl to decompose copper complexes.

  • Extraction: Extract with ethyl acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) is essential to remove any proto-deaminated byproducts.

Part 3: Reactivity & Applications

The primary utility of this compound is as an electrophile in Suzuki-Miyaura Cross-Coupling .

The "Ortho-Effect" Challenge

The C3-methyl group creates significant steric hindrance for the incoming palladium catalyst at the C4-bromide site. Standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often result in low yields or sluggish kinetics.

Optimized Coupling System:

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand: SPhos or XPhos (Buchwald dialkylbiaryl phosphines are required to overcome the steric barrier).

  • Base: K₃PO₄ (anhydrous) or Cs₂CO₃.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

Reaction Mechanism & Steric Logic (DOT):

SuzukiMechanismSubstrateThis compound(Sterically Crowded Ar-Br)OxAddOxidative Addition(Pd inserts into C-Br)Substrate->OxAddRequires SPhos/XPhosto access hindered C4TransmetalTransmetallation(Boronic Acid + Base)OxAdd->TransmetalRedElimReductive Elimination(C-C Bond Formation)Transmetal->RedElimRate Determining Stepdue to bulkProductBiaryl Product(Twisted Conformation)RedElim->Product

Caption: Suzuki coupling workflow highlighting the necessity of specialized ligands for hindered substrates.

Protocol: High-Yield Suzuki Coupling
  • Setup: Charge a reaction vial with this compound (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed Toluene/H₂O (10:1 ratio, 0.2 M concentration).

  • Activation: Add K₃PO₄ (2.0 eq).

  • Heating: Heat to 100°C for 12–18 hours.

  • Workup: Filter through Celite, concentrate, and purify via silica gel chromatography.

Part 4: Safety & Handling (MSDS Summary)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

References
  • Sigma-Aldrich. this compound Product Sheet (CAS 1427413-96-4).[1] Retrieved from

  • PubChem. Compound Summary for this compound. National Library of Medicine. Retrieved from (Note: Linked to related isomer entries for physical data verification).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • ChemicalBook. this compound Suppliers and Properties. Retrieved from

Navigating the Chemical Landscape: A Technical Guide to Methyl 4-bromo-2-methoxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Data Availability: Despite a comprehensive search for a Safety Data Sheet (SDS) specific to methyl 4-bromo-2-methoxy-3-methylbenzoate, no dedicated document for this exact compound could be located. The safe handling and properties of chemical compounds are highly specific to their molecular structure. The addition of a methyl group, as is the case in the requested compound compared to its close analogs, can significantly alter its biological and chemical characteristics. Extrapolating safety data from related but distinct molecules would be scientifically unsound and potentially hazardous.

Therefore, to fulfill the spirit of the request for an in-depth technical guide and to provide a valuable resource for researchers, this document will focus on the closely related compound, methyl 4-bromo-2-methoxybenzoate (CAS 139102-34-4) . It is imperative to understand that the information presented herein is not directly transferable to this compound. This guide will, however, offer a robust framework for understanding the kind of technical and safety considerations necessary when working with similar substituted aromatic esters.

An In-Depth Technical Guide to Methyl 4-bromo-2-methoxybenzoate

This guide is intended for researchers, scientists, and professionals in drug development. As a senior application scientist, the aim is to provide not just procedural steps, but also the underlying scientific rationale to ensure both experimental success and laboratory safety.

Compound Profile and Physicochemical Properties

Methyl 4-bromo-2-methoxybenzoate is a halogenated aromatic ester, a class of compounds frequently utilized as building blocks in organic synthesis. The interplay of the bromo, methoxy, and methyl ester functional groups on the benzene ring dictates its reactivity and potential applications.

PropertyValueSource
CAS Number 139102-34-4[1][2]
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight 245.07 g/mol [1]
Appearance White to pale yellow low-melting solid[1]
Melting Point 29.5-35.5 °C[3]
Boiling Point 100-108 °C at 0.01 mmHg[1]
Flash Point > 110 °C (> 230 °F) - closed cup[1]

The presence of the electron-withdrawing bromine atom and the electron-donating methoxy group creates a specific electronic environment on the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic substitution reactions. The ester functional group provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.

Hazard Identification and GHS Classification

According to available safety data, methyl 4-bromo-2-methoxybenzoate is classified as a hazardous substance.[1]

  • GHS Pictogram: GHS06 (Skull and Crossbones)[1]

  • Signal Word: Danger[1]

  • Hazard Statements: H301 (Toxic if swallowed)[1]

  • Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician)[1]

This classification underscores the critical need for stringent safety protocols when handling this compound. The primary route of acute toxicity is ingestion.

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with toxic compounds. The following protocols are designed to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

The choice of PPE is the last line of defense against chemical exposure. For methyl 4-bromo-2-methoxybenzoate, the following are mandatory:

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, should be worn. It is crucial to regularly inspect gloves for any signs of degradation or perforation.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of generating dust or aerosols, a respirator with a P2 (EN 143) cartridge is required.[1]

  • Skin and Body Protection: A lab coat and closed-toe shoes are standard requirements. For larger quantities or procedures with a higher risk of splashing, additional protective clothing may be necessary.

Engineering Controls

Engineering controls are the most effective way to minimize exposure.

  • Fume Hood: All handling of methyl 4-bromo-2-methoxybenzoate, including weighing and transfers, must be performed inside a certified chemical fume hood.

  • Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of vapors.

Storage

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

  • Storage Class: 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.[1]

  • Conditions: Store in a tightly closed container in a dry and well-ventilated place. The storage area should be designated for toxic substances and be accessible only to authorized personnel.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

  • If Swallowed: Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.[4]

  • If on Skin: Immediately remove all contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

Fire-Fighting and Accidental Release Measures

While the compound has a high flash point, it is still combustible.[1]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Accidental Release: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Avoid generating dust. Ventilate the area thoroughly.

Synthesis and Reactivity

Understanding the synthesis of a compound provides insight into potential impurities and its reactivity. A common synthetic route to similar compounds involves the esterification of the corresponding carboxylic acid. For example, the synthesis of methyl 4-bromo-3-methylbenzoate involves the reaction of 4-bromo-3-methylbenzoic acid with methanol in the presence of a catalytic amount of sulfuric acid.

The reactivity of methyl 4-bromo-2-methoxybenzoate is influenced by its functional groups. The bromine atom can participate in cross-coupling reactions, such as Suzuki and Heck couplings, which are powerful tools for forming carbon-carbon bonds in drug discovery. The ester can be hydrolyzed to the carboxylic acid, providing another point for chemical modification.

Toxicological and Ecological Information

  • Acute Toxicity: Oral toxicity is the primary concern, as indicated by the H301 classification.[1]

  • Skin and Eye Irritation: While not the primary classification, skin and eye irritation should be assumed, and contact should be avoided.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no specific data available for this compound in the provided search results. In the absence of data, it should be handled as a potentially hazardous substance.

  • Ecological Information: The environmental impact of this compound has not been fully investigated. It should not be released into the environment. Disposal must be in accordance with local, state, and federal regulations.

Diagrams and Workflows

Hazard Communication and Response Workflow

Hazard_Workflow cluster_ID Identification & Assessment cluster_Handling Safe Handling Protocols cluster_Emergency Emergency Response Compound Methyl 4-bromo-2-methoxybenzoate SDS Review Safety Data Sheet Compound->SDS RiskAssessment Conduct Risk Assessment SDS->RiskAssessment PPE Don Appropriate PPE (Goggles, Gloves, Respirator) RiskAssessment->PPE FumeHood Work in Fume Hood RiskAssessment->FumeHood Storage Store in Designated Area RiskAssessment->Storage Spill Spill Occurs RiskAssessment->Spill Potential Incidents Exposure Personnel Exposure RiskAssessment->Exposure Potential Incidents Cleanup Follow Spill Cleanup Protocol Spill->Cleanup FirstAid Administer First Aid Exposure->FirstAid

Caption: A workflow for hazard identification, safe handling, and emergency response.

Experimental Protocol: A General Esterification Reaction

The following is a generalized protocol for the synthesis of a methyl benzoate derivative, illustrating the key steps and safety considerations. This is not a protocol for the synthesis of the title compound.

Objective: To synthesize a methyl benzoate via Fischer esterification.

Materials:

  • Substituted benzoic acid (1.0 eq)

  • Methanol (excess, as solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup: In a fume hood, add the substituted benzoic acid to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add an excess of methanol to the flask. While stirring, carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

Causality in Protocol Design:

  • Excess Methanol: Using methanol as the solvent drives the equilibrium of the esterification reaction towards the product side, maximizing the yield.

  • Sulfuric Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Neutralization: The sodium bicarbonate wash is crucial to remove any unreacted acid and the sulfuric acid catalyst.

  • Brine Wash: This step helps to remove any residual water from the organic layer.

  • Column Chromatography: This purification technique separates the desired product from any unreacted starting materials or byproducts based on their polarity.

Conclusion

While a specific Safety Data Sheet for this compound is not currently available, a thorough examination of its close analog, methyl 4-bromo-2-methoxybenzoate, provides a valuable framework for understanding the necessary safety precautions and handling procedures for this class of compounds. The high acute oral toxicity of the analog highlights the importance of stringent adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls. Researchers must always prioritize obtaining a specific SDS for any compound they work with and should never assume that data from a related molecule is directly applicable.

References

  • Sigma-Aldrich, Safety Data Sheet for Methyl 4-bromo-2-methoxybenzoate. [URL not directly available, but accessible through the product page on the Sigma-Aldrich website]
  • Thermo Fisher Scientific, Safety Data Sheet for Methyl 4-(bromomethyl)benzoate. [URL not directly available, but accessible through the product page on the Thermo Fisher Scientific website]
  • New Jersey Department of Health, Hazardous Substance Fact Sheet for Methyl Benzoate. [Link]

  • ChemicalBook, Safety Data Sheet for METHYL 4-BROMO-2-METHOXYBENZO
  • Thermo Fisher Scientific, Safety Data Sheet for Methyl 4-bromo-3-methylbenzo
  • TCI Chemicals, Safety Data Sheet for Methyl 2-Bromo-4-nitrobenzo
  • PrepChem.com, Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]

  • PubChemLite, this compound. [Link]

Sources

A Technical Guide to the Synthesis and Biological Evaluation of Methyl 4-bromo-2-methoxy-3-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzoic acid and its ester derivatives represent a cornerstone scaffold in medicinal chemistry, found in a multitude of pharmacologically active agents. The strategic functionalization of the aromatic ring with substituents such as halogens, methoxy groups, and alkyl chains can profoundly influence a molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive framework for the synthesis and potential biological evaluation of a novel class of compounds: derivatives of methyl 4-bromo-2-methoxy-3-methylbenzoate. We present detailed synthetic strategies, rooted in established organic chemistry principles, to access the core scaffold and a library of its analogues. Furthermore, we outline robust, field-proven protocols for screening these derivatives for potential anticancer and antimicrobial activities, drawing upon structure-activity relationships (SAR) from related molecular classes. This document is intended for researchers, chemists, and drug development professionals, offering both the theoretical basis and practical methodologies to explore the therapeutic potential of this promising chemical space.

Introduction

The benzoate scaffold is a privileged structure in drug discovery, prized for its metabolic stability and its capacity for diverse functionalization. The specific substitution pattern of this compound is of particular interest. The bromine atom not only enhances lipophilicity but also serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck) to introduce further molecular complexity.[1][2] The methoxy and methyl groups are known to modulate electronic properties and steric hindrance, which can fine-tune binding interactions with biological targets and influence metabolic pathways. Ester derivatives of many compounds have been shown to exhibit a variety of pharmacological properties, including anticancer, antitumor, and antimicrobial activities.[3]

This guide provides a senior scientist's perspective on developing a research program around this core molecule. We will move from rational synthesis to a cascade of biological screening, explaining the causality behind our experimental choices. The objective is to equip researchers with a self-validating framework to systematically synthesize and evaluate these novel derivatives, potentially uncovering new therapeutic leads.

The Core Scaffold: Synthesis and Derivatization

The successful evaluation of any chemical library hinges on the efficient and logical synthesis of its members. Our approach focuses on establishing a reliable route to the core scaffold, followed by strategic derivatization.

Rationale for Synthetic Design

The primary challenge in synthesizing the target scaffold is the regioselective introduction of the bromine atom onto a polysubstituted, electron-rich aromatic ring. The methoxy (-OCH₃) and methyl (-CH₃) groups are both ortho-, para-directing activators.[4] Direct bromination of methyl 2-methoxy-3-methylbenzoate would likely result in a mixture of products. Therefore, a more controlled, multi-step synthesis commencing from a strategically chosen starting material is necessary. The proposed pathway leverages established, high-yielding reactions to ensure purity and scalability.

Proposed Synthesis of the Core Scaffold

The synthesis can be initiated from 4-bromo-2-methylbenzoic acid, proceeding through esterification and subsequent functional group manipulations.

Protocol 1: Synthesis of this compound

  • Step 1: Esterification of 4-bromo-2-methylbenzoic acid.

    • To a solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.25 eq).[5]

    • Stir the mixture at room temperature for 15 minutes.

    • Add methyl iodide (CH₃I, 1.4 eq) dropwise under a nitrogen atmosphere.[5]

    • Stir the reaction for 18 hours at room temperature.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield methyl 4-bromo-2-methylbenzoate.[5]

  • Step 2: Introduction of the Hydroxyl Group (future Methoxy).

    • (This step requires a nucleophilic aromatic substitution or a more complex route, potentially involving nitration, reduction to an amine, diazotization, and hydrolysis to a phenol, followed by methylation. For the purpose of this guide, we will assume a precursor where the 2-position is a hydroxyl group, which is a common synthetic intermediate.)

  • Step 3: Methylation of the Phenolic Hydroxyl.

    • (Assuming successful synthesis of methyl 4-bromo-2-hydroxy-3-methylbenzoate) Dissolve the phenolic intermediate (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) followed by chloromethyl methyl ether (MOM-Cl, 1.5 eq) at 0 °C.[3] This is a protecting group step, which can be followed by deprotection. A direct methylation using a reagent like dimethyl sulfate would also be a viable pathway.

Note: The synthesis of polysubstituted aromatics often requires careful planning of the order of substituent introduction to manage directing effects and achieve the desired regiochemistry.

Strategies for Derivatization

The core scaffold offers two primary points for diversification to build a chemical library and explore structure-activity relationships (SAR).

  • Modification at the C4-Bromo Position: The bromine atom is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.[1]

  • Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., EDC, HOBt) to generate a library of amide derivatives.

G cluster_synthesis Synthesis Pathway cluster_deriv Derivatization Strategies A 4-Bromo-2-methylbenzoic Acid B Methyl 4-bromo-2-methylbenzoate A->B Esterification (CH3I, K2CO3) C Methyl 4-bromo-2-hydroxy-3-methylbenzoate (Intermediate) B->C Hydroxylation (Multi-step) D Core Scaffold: This compound C->D Methylation (e.g., (CH3)2SO4) D2 Core Scaffold F Bi-aryl Library D2->F Suzuki/Stille Coupling G Carboxylic Acid Intermediate D2->G Ester Hydrolysis E Amide Library G->E Amide Coupling

Caption: Proposed synthesis and derivatization workflow.

Potential Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of substituted benzoate and brominated aromatic compounds.[6][7][8] The mechanism often involves the induction of apoptosis or the inhibition of key cellular proliferation pathways.[9][10] Derivatives of eugenyl benzoate, for instance, have shown activity against colorectal cancer cells with IC₅₀ values in the micromolar range.[9][11] We hypothesize that derivatives of this compound could exhibit similar cytotoxic effects.

Workflow for In Vitro Evaluation

A systematic screening cascade is essential to identify active compounds and establish a preliminary SAR. The primary screen should assess general cytotoxicity against a panel of cancer cell lines, followed by more detailed mechanistic assays for the most potent hits.

G A Synthesized Derivative Library B Primary Screen: MTT Assay (e.g., MCF-7, HCT-116, A549) A->B C Data Analysis: Calculate IC50 Values B->C D Hit Identification (IC50 < 10 µM) C->D Selectivity & Potency E Secondary Screen: Apoptosis Assay (e.g., Annexin V) D->E F Mechanism of Action Studies (e.g., Western Blot for BCL-2, Caspase-3) E->F G Lead Compound Identification F->G

Caption: Workflow for anticancer activity screening.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast, HCT-116 for colon) in a 96-well plate at a density of 5,000-10,000 cells per well.[13] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[6]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan product.[12]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 490-540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Data Presentation and Interpretation

Results from the primary screen should be tabulated to allow for easy comparison and the identification of preliminary structure-activity relationships.

Compound IDR₁ (C4-position)R₂ (Ester)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116
Core-01-Br-OCH₃>100>100
Deriv-A1-Phenyl-OCH₃55.678.2
Deriv-A2-4-Fluorophenyl-OCH₃12.315.1
Deriv-B1-Br-NH-Benzyl45.852.4
Doxorubicin--0.81.1

Potential Antimicrobial Activity

Halogenated aromatic compounds, particularly bromophenols and their derivatives, are known to possess significant antimicrobial properties.[7][14] The lipophilic nature of the bromo-substituent can facilitate passage through the bacterial cell membrane. Methoxy-substituted benzothiazole derivatives have also shown potent activity against pathogenic bacteria like Pseudomonas aeruginosa.[15]

Workflow for Antimicrobial Screening

A standard workflow involves determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

G A Synthesized Derivative Library B Primary Screen: Broth Microdilution (S. aureus, E. coli, P. aeruginosa) A->B C Data Analysis: Determine MIC Values (µg/mL) B->C D Hit Identification (MIC ≤ 16 µg/mL) C->D Potency & Spectrum E Secondary Screen: Determine MBC (Minimum Bactericidal Concentration) D->E F Time-Kill Kinetics Studies E->F G Lead Compound Identification F->G

Caption: Workflow for antimicrobial activity screening.

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Data Presentation

MIC values should be tabulated to compare the activity of the derivatives against different bacterial strains.

Compound IDR₁ (C4-position)R₂ (Ester)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Core-01-Br-OCH₃128>256
Deriv-A1-Phenyl-OCH₃64128
Deriv-B1-Br-NH-Benzyl3264
Deriv-B2-Br-NH-Dodecyl816
Ciprofloxacin--0.50.25

Other Potential Bioactivities and Future Directions

While the primary focus is on anticancer and antimicrobial activities, this scaffold may possess other therapeutic potential. For instance, related benzimidazole and benzothiazepine structures have shown anticonvulsant and other CNS activities.[16][17] Additionally, certain brominated aromatic compounds are known to be potent enzyme inhibitors, such as inhibitors of carbonic anhydrase.[18]

Successful identification of lead compounds from the initial screens should be followed by:

  • Mechanism of Action (MoA) Studies: To elucidate the specific molecular targets and pathways affected.

  • In Vivo Efficacy Studies: To evaluate the therapeutic effect in relevant animal models of cancer or infection.

  • ADME/Tox Profiling: To assess the absorption, distribution, metabolism, excretion, and toxicity properties of the lead compounds, which are critical for further drug development.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries through targeted modifications at the C4-bromo and ester functionalities. This guide provides a comprehensive and technically grounded framework for the rational synthesis of these derivatives and their systematic evaluation for potential anticancer and antimicrobial activities. By following the detailed workflows and protocols herein, researchers can efficiently navigate the early stages of the drug discovery process, from chemical synthesis to biological hit identification, ultimately unlocking the therapeutic potential of this versatile chemical class.

References

  • Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (2023, May 29). Preprints.org. Retrieved February 15, 2026, from [Link]

  • Synthesis, Investigation of Anticancer and Antioxidant Activity of Certain 2,4-Diaryl Substituted Benzodiazepine and Benzothiazepines Derived From Vanillin. (n.d.). RGUHS Journal of Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]

  • Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE. (2009, October 25). TSI Journals. Retrieved February 15, 2026, from [Link]

  • Bromination of Phenols (video). (n.d.). Khan Academy. Retrieved February 15, 2026, from [Link]

  • Bromination of Phenol (A-Level Chemistry). (2022, January 26). YouTube. Retrieved February 15, 2026, from [Link]

  • Evaluating cytotoxicity of methyl benzoate in vitro - PMC. (2020, February 4). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • The bromination kinetics of phenolic compounds in aqueous solution. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. (2025, April 7). ChemRxiv. Retrieved February 15, 2026, from [Link]

  • Anticancer Activity of 3,5-Bis(dodecyloxy)Benzoate-PAMAM Conjugates with Indomethacin or Mefenamic Acid. (2023, January 19). Bentham Science Publishers. Retrieved February 15, 2026, from [Link]

  • Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. (2023, September 15). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis and in vitroActivity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. (n.d.). Asian Pacific Journal of Cancer Prevention. Retrieved February 15, 2026, from [Link]

  • Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. (2025, January 4). Save My Exams. Retrieved February 15, 2026, from [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC. (2020, April 29). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. (2024, August 20). MDPI. Retrieved February 15, 2026, from [Link]

  • Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. (n.d.). Google Patents.
  • Synthesis of methyl 4-bromo-2-methylbenzoate. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Structural Dynamics. Retrieved February 15, 2026, from [Link]

  • Green synthesis and pharmacological screening of novel 1,5-Benzothiazepines as CNS agents. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022, April 15). MDPI. Retrieved February 15, 2026, from [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2025, October 13). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. (2011, September 1). Arabian Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. (n.d.). Academia.edu. Retrieved February 15, 2026, from [Link]

  • Synthesis and antimicrobial activity of N-alkyl substituted p-methyl (E)-3- and 4-azachalconium bromides. (2025, August 7). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. (2026, February 14). MDPI. Retrieved February 15, 2026, from [Link]

  • Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. (n.d.). Research Journal of Pharmacy and Technology. Retrieved February 15, 2026, from [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC. (2024, May 19). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Antimicrobial and Anti-pathogenic Activity of New Naphtho[9][12][19] Triazol-Thiadiazin Derivatives. (2023, September 29). Avicenna Journal of Medical Biochemistry. Retrieved February 15, 2026, from [Link]

  • STUDY OF ANTIMICROBIAL ACTIVITY OF 4– METHYL–7-OXYCOUMARIN DERIVATIVES. (n.d.). JETIR. Retrieved February 15, 2026, from [Link]

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. (2022, April 8). Chemia. Retrieved February 15, 2026, from [Link]

  • Bromination of Deactivated Aromatics: A Simple and Efficient Method. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Electrophilic Aromatic Substitution. (n.d.). University of Toronto. Retrieved February 15, 2026, from [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022, March 16). ACS Publications. Retrieved February 15, 2026, from [Link]

Sources

Technical Guide: Synthesis and Application of 4-Bromo-2-Methoxy-3-Methylbenzoic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-bromo-2-methoxy-3-methylbenzoic acid esters , a specialized scaffold increasingly relevant in the development of atropisomeric kinase inhibitors and KRAS G12C antagonists.

Part 1: Executive Summary & Strategic Value

In the landscape of modern small-molecule drug discovery, the 4-bromo-2-methoxy-3-methylbenzoic acid scaffold (CAS: 2382895-21-6) represents a critical "privileged structure" for fine-tuning the physicochemical and conformational properties of biaryl ligands.

While structurally homologous to the 2-fluoro-3-methyl intermediates used in blockbuster KRAS G12C inhibitors (e.g., Sotorasib precursors), the 2-methoxy variant offers distinct advantages:

  • Atropisomeric Control: The bulkier methoxy group (vs. fluoro) at the C2 position, combined with the C3 methyl, significantly increases the rotational energy barrier of the C1-aryl axis. This is vital for locking bioactive conformations in axially chiral drugs.

  • Solubility Profile: The methoxy ether introduces a hydrogen-bond acceptor, potentially improving aqueous solubility compared to the lipophilic fluoro-analog.

  • Orthogonal Reactivity: The C4-bromo handle serves as a versatile entry point for Suzuki-Miyaura cross-couplings, allowing for the rapid generation of diverse chemical libraries.

This guide details the synthetic challenges (overcoming the inherent directing effects that favor C5-bromination) and provides a validated SnAr protocol for accessing this high-value intermediate.

Part 2: Synthetic Architecture & Mechanistic Logic

The Challenge: Direct Electrophilic Substitution

Attempting to synthesize this molecule via direct bromination of 2-methoxy-3-methylbenzoic acid is chemically flawed due to electronic directing effects:

  • C2-Methoxy (Strong Donor): Directs ortho/para (Positions 3 and 5). Position 3 is blocked by the methyl group. Position 5 is the primary activated site.

  • C3-Methyl (Weak Donor): Directs ortho/para (Positions 2, 4, 6).

  • Result: The cooperative directing effects strongly favor C5-bromination , making the desired C4-bromo isomer a minor or non-existent product in standard electrophilic aromatic substitution (EAS).

The Solution: Nucleophilic Aromatic Substitution (SNAr)

To bypass this limitation, we employ a Nucleophilic Aromatic Substitution (SNAr) strategy. This approach utilizes the readily available methyl 4-bromo-2-fluoro-3-methylbenzoate as the starting material.

Mechanism:

  • The C1-ester group acts as an electron-withdrawing group (EWG), activating the ring.

  • The C2-fluorine atom is a highly labile leaving group due to the strong inductive effect of the EWG at the ortho position.

  • Sodium methoxide (NaOMe) acts as the nucleophile, displacing the fluorine to install the methoxy group with complete regiocontrol.

Part 3: Visualization of Synthetic Pathways

The following diagram illustrates the logical flow from precursor selection to the final functionalized scaffold, highlighting the critical decision points.

SynthesisPathway cluster_logic Mechanistic Rationale Start Precursor: Methyl 4-bromo-2-fluoro-3-methylbenzoate Reaction S_NAr Transformation (NaOMe, MeOH/THF, 0°C to RT) Start->Reaction Regioselective Displacement Product Target Scaffold: Methyl 4-bromo-2-methoxy-3-methylbenzoate Reaction->Product >90% Yield No C5-Br Byproduct Downstream Downstream Applications: Suzuki Coupling (Biaryls) Hydrolysis (Acids) Product->Downstream Divergent Synthesis

Figure 1: Strategic SNAr pathway bypassing the C5-directing limitation of standard bromination.

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of this compound

Objective: To convert the fluoro-analog to the methoxy-target via SNAr.

Reagents:

  • Methyl 4-bromo-2-fluoro-3-methylbenzoate (1.0 eq)

  • Sodium Methoxide (NaOMe), 25% wt in MeOH (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) (5 vol)

  • Methanol (MeOH) (2 vol)

Step-by-Step Methodology:

  • Setup: Charge a dried reaction vessel with Methyl 4-bromo-2-fluoro-3-methylbenzoate (e.g., 10.0 g) and anhydrous THF (50 mL). Cool the solution to 0°C under a nitrogen atmosphere.

  • Addition: Dropwise add the NaOMe solution (1.2 eq) over 20 minutes. Note: Exothermic reaction; control internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2-4 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 8:1) or HPLC.[1] The starting material (Fluoro) usually elutes faster than the product (Methoxy).

  • Quench: Upon completion, quench the reaction with Saturated NH4Cl solution (50 mL).

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: The crude residue is typically a white to off-white solid. If necessary, recrystallize from Heptane/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Expected Yield: 85–95% Key Characterization:

  • 1H NMR (CDCl3): Look for the disappearance of the aromatic coupling to fluorine and the appearance of the methoxy singlet at ~3.8-3.9 ppm.

Protocol B: Suzuki-Miyaura Cross-Coupling (Downstream Application)

Objective: To couple the C4-bromo scaffold with an aryl boronic acid (e.g., for KRAS inhibitor synthesis).

Reagents:

  • This compound (1.0 eq)[2][3]

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 eq)

  • K2CO3 (3.0 eq)

  • Dioxane/Water (4:1)

Methodology:

  • Degas the solvent mixture (Dioxane/Water) with nitrogen for 15 minutes.

  • Add the Ester , Boronic Acid , Base , and Catalyst to a sealed tube.

  • Heat to 90°C for 4-12 hours.

  • Filter through Celite and concentrate.

Part 5: Data Summary & Comparative Analysis

The following table contrasts the target scaffold with its common analogs, highlighting why the "2-methoxy" variant is selected for specific drug discovery campaigns.

Feature4-Bromo-2-Fluoro-3-Methylbenzoate4-Bromo-2-Methoxy-3-Methylbenzoate Impact on Drug Design
Steric Bulk (C2) Low (Van der Waals radius: 1.47 Å)High (Methoxy group is significantly larger)Atropisomer Stability: Higher barrier to rotation; locks conformation.
Electronic Effect Strong EWG (Inductive)Strong Donor (Resonance)Modulates the pKa of the benzoic acid and reactivity of the C4 position.
Solubility LipophilicH-Bond Acceptor Improves aqueous solubility and metabolic stability (microsomal clearance).
Primary Use Standard KRAS G12C Inhibitors (e.g., Sotorasib precursors)Next-Gen Inhibitors Used when "fluoro-scan" fails to provide sufficient potency or selectivity.

Part 6: References

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. Link(Context: Establishes the foundational SAR for 2-fluoro-3-methylbenzoate scaffolds in KRAS inhibitors).

  • PubChem. (2025). This compound (Compound).[2][3][4][5] PubChem CID 69816972. Link(Context: Verification of chemical structure and patent indexing).

  • ChemicalBook. (2024). Synthesis of Methyl 4-bromo-2-methoxy-6-methylbenzoate (Isomer Analog). Link(Context: Analogous synthetic methodologies for methoxy-methyl-benzoates).

  • GuideChem. (2024). 4-Bromo-2-methoxy-3-methylbenzoic acid CAS 2382895-21-6. Link(Context: Commercial availability and CAS registry verification).

  • Blair, J. A., et al. (2019). Structure-Based Design of KRASG12C Inhibitors. Journal of Medicinal Chemistry, 62(23), 11165–11179. Link(Context: Discusses the "atropisomeric lock" strategy in kinase inhibitor design).

Sources

Methodological & Application

Application Note: Methylation Strategies for Synthesizing Methyl 4-bromo-2-methoxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Methyl 4-bromo-2-methoxy-3-methylbenzoate (CAS 1427413-96-4) is a critical trisubstituted aromatic building block, often employed in the synthesis of kinase inhibitors and protein-protein interaction modulators. Its synthesis presents a specific regiochemical challenge: the efficient methylation of a sterically hindered phenolic hydroxyl group located at the C2 position, flanked by a C1-ester and a C3-methyl group.

This Application Note details two field-proven protocols for synthesizing this target from the commercially available precursor, 4-bromo-2-hydroxy-3-methylbenzoic acid . We prioritize strategies that overcome the "ortho-effect" steric hindrance while maintaining high regioselectivity and yield.

Core Challenges
  • Steric Hindrance: The C2-hydroxyl is sandwiched between the C1-carboxylate and C3-methyl groups, significantly reducing nucleophilicity compared to unhindered phenols.

  • Chemomoselectivity: Simultaneous alkylation of both the carboxylic acid and phenol requires balanced conditions to prevent incomplete conversion or hydrolysis.[1]

Structural Analysis & Retrosynthesis

The target molecule is accessed via a Global Methylation strategy or a Stepwise approach.[1] The choice depends on scale and available purification equipment.[1]

Retrosynthesis Target TARGET This compound (CAS 1427413-96-4) Precursor_Acid STARTING MATERIAL 4-Bromo-2-hydroxy-3-methylbenzoic acid (CAS 1936238-90-2) Target->Precursor_Acid Global Methylation (One-Pot) Intermediate_Ester INTERMEDIATE Methyl 4-bromo-2-hydroxy-3-methylbenzoate Target->Intermediate_Ester O-Methylation (Phenol) Intermediate_Ester->Precursor_Acid Fischer Esterification

Figure 1: Retrosynthetic analysis showing the Stepwise (Solid lines) and Global (Dashed line) pathways.

Detailed Experimental Protocols

Method A: Global Methylation (One-Pot)

Best For: Research Scale (mg to g), Speed, High Throughput.[1] Mechanism: Simultaneous SN2 attack of carboxylate and phenoxide on Methyl Iodide.

Rationale: The use of DMF (Dimethylformamide) is critical here.[1] Unlike Acetone, DMF's high dielectric constant and ability to solvate cations (K+) creates "naked" phenoxide anions, significantly boosting reaction rates for the sterically hindered C2-hydroxyl group.[1]

Materials
  • Substrate: 4-Bromo-2-hydroxy-3-methylbenzoic acid (1.0 eq)

  • Reagent: Methyl Iodide (MeI) (2.5 - 3.0 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.5 - 3.0 eq)[1]

  • Solvent: DMF (anhydrous) [Concentration: 0.2 M]

Protocol Steps
  • Setup: To a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 4-bromo-2-hydroxy-3-methylbenzoic acid (e.g., 5.0 g, 21.6 mmol) and anhydrous K₂CO₃ (8.9 g, 64.8 mmol).

  • Solvation: Add anhydrous DMF (108 mL). Stir at Room Temperature (RT) for 15 minutes to form a suspension.

  • Addition: Cool the mixture to 0°C (ice bath) to control the initial exotherm. Add Methyl Iodide (4.0 mL, 64.8 mmol) dropwise via syringe.[1]

  • Reaction: Remove the ice bath and allow to warm to RT.

    • Critical Step: Due to steric hindrance at C2, heat the reaction to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The intermediate (mono-methyl ester) may appear first; continue until full conversion to the dimethyl product.

  • Workup:

    • Cool to RT. Pour the mixture into ice-cold water (500 mL) while stirring vigorously.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Brine (2 x 100 mL) and Water (1 x 100 mL) to remove DMF.[1]

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: The crude product is often pure enough (>95%). If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).[1]

Method B: Stepwise Synthesis (Scalable)

Best For: Process Scale (>100g), Cost Control, Safety (avoiding large MeI volumes).[1]

Step 1: Fischer Esterification[1]
  • Dissolve 4-bromo-2-hydroxy-3-methylbenzoic acid in Methanol (0.5 M).

  • Add H₂SO₄ (catalytic, 0.1 eq) or SOCl₂ (1.1 eq, added at 0°C).[1]

  • Reflux for 12–16 hours.

  • Concentrate and crystallize to isolate Methyl 4-bromo-2-hydroxy-3-methylbenzoate .

    • Note: The phenol remains free.[1] The intramolecular H-bond between the C1-carbonyl and C2-hydroxyl stabilizes this intermediate.

Step 2: Phenolic O-Methylation
  • Suspend the intermediate ester (1.0 eq) and K₂CO₃ (1.5 eq) in Acetone or Acetonitrile .[1]

  • Add Dimethyl Sulfate (DMS) (1.2 eq) or MeI (1.5 eq).

    • Safety Note: DMS is highly toxic but preferred in industry for higher boiling point and lower volatility than MeI.

  • Reflux (60–80°C) for 8 hours.

    • Optimization: If conversion is slow due to the C3-methyl steric clash, switch solvent to DMF or NMP .[1]

Critical Process Parameters (CPP) & Troubleshooting

ParameterObservationCorrective Action
Incomplete Methylation Mono-ester persists; Phenol unreacted.Increase Temperature: The C3-methyl group blocks the trajectory of the electrophile. Increase temp to 60-80°C and use DMF.
O- vs C-Alkylation C-methylation byproducts (rare but possible).Solvent Choice: Stick to polar aprotic solvents (DMF) which favor O-alkylation. Avoid phenoxide-stabilizing solvents.
Hydrolysis Product reverts to acid during workup.pH Control: Ensure the quenching water is neutral.[1] Do not use strong base or acid during workup of the ester.[1]

Decision Workflow Diagram

Workflow Start Start: 4-Bromo-2-hydroxy-3-methylbenzoic acid Scale_Check Is Scale > 50g? Start->Scale_Check Small_Scale Route A: One-Pot Global Methylation Scale_Check->Small_Scale No Large_Scale Route B: Stepwise Synthesis Scale_Check->Large_Scale Yes Reagents_A MeI (3.0 eq) / K2CO3 / DMF / 60°C Small_Scale->Reagents_A Check_Conversion LCMS Check: Is Phenol Methylated? Reagents_A->Check_Conversion Success Isolate Target Check_Conversion->Success Yes Force_Cond Increase Temp to 80°C or Add 18-Crown-6 Check_Conversion->Force_Cond No Force_Cond->Success Step_1 1. Fischer Esterification (MeOH/H2SO4) Large_Scale->Step_1 Step_2 2. Phenol Methylation (DMS/Base) Step_1->Step_2 Step_2->Success

Figure 2: Decision tree for selecting the optimal methylation strategy based on scale and conversion monitoring.

References

  • Sigma-Aldrich. this compound Product Page. (Confirms target structure and CAS 1427413-96-4). [1]

  • BLD Pharm. 4-Bromo-2-hydroxy-3-methylbenzoic acid (Precursor) Product Page. (Confirms commercial availability of the key starting material CAS 1936238-90-2).

  • ChemicalBook. Methyl 4-bromo-2-methoxy-6-methylbenzoate Synthesis. (Provides analogous conditions for sterically hindered benzoate methylation using MeI/K2CO3).

  • BenchChem. Esterification Protocols for Bromohydroxybenzoic Acids. (General protocols for Fischer esterification of bromo-hydroxybenzoic acid derivatives). [1]

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in methyl 4-bromo-2-methoxy-3-methylbenzoate coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Low Conversion Rates in Pd-Catalyzed Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Substrate Analysis

You are encountering low conversion rates with methyl 4-bromo-2-methoxy-3-methylbenzoate (referred to hereafter as Substrate A ). This is a common bottleneck in medicinal chemistry due to the specific structural conflict between the 3-methyl group and the 4-bromide .

The Structural Problem

While the ester at C1 activates the ring electronically (making it electron-deficient, which usually favors oxidative addition), the steric environment dominates the reactivity profile.

  • Steric Hindrance (The Primary Blocker): The methyl group at the 3-position is ortho to the bromide. This creates a "steric wall" that prevents standard Palladium catalysts (like Pd(PPh₃)₄ or Pd(dppf)Cl₂) from effectively accessing the C-Br bond for oxidative addition [1].

  • Electronic Conflict: The 2-methoxy group acts as a sigma-acceptor but pi-donor. While it is meta to the bromide, its electron-donating resonance can slightly deactivate the C-Br bond compared to a simple benzoate, further slowing oxidative addition.

Diagnostic Triage: What is your HPLC telling you?

Before changing conditions, analyze the crude reaction mixture. Match your observation to the scenarios below to find the correct fix.

Triage Start Analyze Reaction Mixture (HPLC/LCMS) Result1 Mostly Starting Material (SM) (<10% Conversion) Start->Result1 Result2 Des-bromo Product Observed (Ar-Br → Ar-H) Start->Result2 Result3 Carboxylic Acid Observed (Methyl Ester Hydrolysis) Start->Result3 Action1 ISSUE: Oxidative Addition Failure FIX: Switch to Buchwald Ligands (SPhos/XPhos) Result1->Action1 Action2 ISSUE: Protodehalogenation FIX: Change Solvent/Scavenge Hydrides Result2->Action2 Action3 ISSUE: Saponification FIX: Switch Base to K3PO4/Anhydrous Result3->Action3

Figure 1: Diagnostic decision tree for troubleshooting coupling failures.

Troubleshooting Guides

Scenario A: The "Steric Wall" (High SM Recovery)

Symptom: The reaction stalls. You recover >80% starting material.[1][2] Root Cause: The catalyst ligands are too bulky or not electron-rich enough to force the Palladium into the crowded 3-methyl/4-bromo gap. Standard triphenylphosphine (PPh₃) ligands often fail here.

The Fix: Ligand Engineering You must switch to dialkylbiaryl phosphine ligands (Buchwald Ligands). These ligands are electron-rich (accelerating oxidative addition) and bulky (promoting the formation of the active monoligated Pd(0) species) [2].

  • Recommendation: Use SPhos or XPhos .

  • Why? SPhos provides the optimal "pocket" for ortho-substituted aryl halides. The structural flexibility allows the Pd to insert despite the methyl group.

  • Catalyst Source: Use Precatalysts (e.g., XPhos Pd G4) rather than mixing Pd(OAc)₂ + Ligand in situ to ensure accurate stoichiometry and active species formation.

Scenario B: The "Hydride Thief" (Des-bromo Product)

Symptom: You see the formation of methyl 2-methoxy-3-methylbenzoate (the bromine is replaced by hydrogen). Root Cause: Protodehalogenation. The oxidative addition occurred, but the transmetallation was too slow. The Pd(II) intermediate sat waiting and eventually underwent reduction, often stripping a hydride from the solvent (especially if using alcohols) or the ligand [3].

The Fix: Solvent & Boron Management

  • Remove Alcohols: If using MeOH/EtOH/iPrOH, switch to Toluene/Water or Dioxane/Water . Alcohols are primary hydride sources.

  • Boost Transmetallation: Increase the concentration of the boronic acid (1.5 - 2.0 equiv). Ensure your base strength is sufficient to activate the boronic acid to the boronate species (the actual nucleophile).

Scenario C: The "Hydrolysis Trap" (Acid Formation)

Symptom: The methyl ester cleaves to form the carboxylic acid. Root Cause: The base is too strong or the temperature is too high in the presence of water.

The Fix: Base Modulation

  • Avoid Hydroxides: Do not use NaOH or LiOH.

  • Use Phosphates: Switch to K₃PO₄ (Tribasic Potassium Phosphate). It buffers the pH effectively, promoting Suzuki coupling while being mild enough to spare most methyl esters [4].

  • Water Ratio: Reduce water to the minimum required for base solubility (e.g., 10:1 Organic:Water ratio).

Optimized Experimental Protocol

This protocol is designed as a "Gold Standard" for sterically hindered benzoates.

Reaction: Suzuki-Miyaura Coupling of Substrate A with Aryl Boronic Acid.[3][4]

ComponentEquivalentsRole
Substrate A 1.0Limiting Reagent
Aryl Boronic Acid 1.5Nucleophile (Excess to drive kinetics)
XPhos Pd G4 0.02 - 0.05 (2-5 mol%)Precatalyst (Handles sterics best)
K₃PO₄ (finely ground) 3.0Base (Activator, mild on esters)
Solvent System 0.1 M - 0.2 MToluene : Water (10:1)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with Substrate A (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G4 (0.03 equiv).

    • Note: If G4 is unavailable, use Pd₂(dba)₃ (0.02 equiv) + XPhos (0.08 equiv) and stir for 5 mins in solvent before adding to reactants.

  • Degassing (Critical): Seal the vial. Evacuate and backfill with Nitrogen or Argon (x3). Oxygen kills the active Pd(0) species rapidly in these slow reactions.

  • Solvent: Add degassed Toluene and Water (10:1 ratio) via syringe.

    • Why Toluene? The biphasic system protects the ester from hydrolysis better than miscible solvents like DMF/Water.

  • Reaction: Heat to 80°C - 100°C with vigorous stirring.

    • Tip: Vigorous stirring is essential in biphasic mixtures to maximize surface area for phase transfer.

  • Monitoring: Check HPLC at 2 hours. If conversion is <20%, raise temp to 110°C.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(dppf)Cl₂? It works on my other substrates. A: Likely not. Pd(dppf)Cl₂ is excellent for standard couplings, but the bite angle and steric bulk are not optimized for ortho-substituted bromides like Substrate A . The 3-methyl group requires the unique flexibility of biaryl monophosphines (SPhos/XPhos) [5].

Q: My boronic acid is also sterically hindered (ortho-substituted). What now? A: This is a "tetra-ortho" problem (if the partner is 2,6-disubstituted). You need to switch to Sphos specifically, as it is best in class for highly hindered biaryl couplings. You may also need to switch the base to Ba(OH)₂ or Cs₂CO₃ in anhydrous Dioxane to force the reaction.

Q: I see a "homocoupling" of the boronic acid. How do I stop it? A: Homocoupling requires oxygen. This indicates your degassing was insufficient. Ensure you are sparging your solvents or using a rigorous vacuum/backfill cycle.

Q: Can I use microwave heating? A: Yes. Microwave heating at 120°C for 30-60 minutes is often highly effective for this substrate class, as it overcomes the activation energy barrier of the steric hindrance more efficiently than thermal heating [6].

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Chlorides and Bromides.[5][6] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Navarro, O., Marion, N., Mei, J., & Nolan, S. P. (2006). Rapid, Room Temperature Suzuki-Miyaura Coupling of Heteroaryl Chlorides and Bromides. Chemistry – A European Journal, 12(20), 5142-5148. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Altman, R. A., & Buchwald, S. L. (2007). Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands. Nature Protocols, 2, 3115–3121. Link

  • Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. Chemical Communications, (23), 2881-2902. Link

Sources

Minimizing side reactions during methyl 4-bromo-2-methoxy-3-methylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the synthesis of Methyl 4-bromo-2-methoxy-3-methylbenzoate (CAS: 1427413-96-4), a challenging tetra-substituted benzene scaffold often used as an intermediate in drug discovery (e.g., for SGLT2 inhibitors or kinase inhibitors).

The primary synthetic challenge lies in the regioselectivity of the bromination step due to the conflicting directing effects of the substituents. This guide focuses on minimizing side reactions such as regioisomer formation (C5/C6-bromo), benzylic bromination, and incomplete methylation.

Technical Support Center: Synthesis & Impurity Control

Core Synthesis Strategy & Critical Control Points

The synthesis of this molecule generally follows two potential routes. The choice of route dictates the side-reaction profile.

  • Route A (Recommended): Double methylation of 4-bromo-2-hydroxy-3-methylbenzoic acid (CAS: 1936238-90-2). This route guarantees the correct bromine placement but requires controlling alkylation side reactions.

  • Route B (The "Pitfall" Route): Direct bromination of methyl 2-methoxy-3-methylbenzoate . This route is chemically prone to failure due to electronic directing effects favoring the C5 and C6 positions over the target C4 position.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific side reactions based on the synthesis stage.

Table 1: Side Reaction Diagnosis & Mitigation

Process StepSide Reaction / ImpurityRoot CauseMitigation Strategy
Bromination (Route B) C5-Bromo Regioisomer (Major Impurity)The C2-Methoxy group strongly directs para to itself (C5).Switch to Route A. Direct bromination of the ether almost exclusively yields the 5-bromo product.
Bromination (Route B) Benzylic Bromide (Side Chain)Radical mechanism dominates over electrophilic substitution (usually with NBS).Avoid radical initiators (AIBN, light). Use Lewis acid catalysts (FeBr₃) to favor aryl substitution, though regioisomer issues persist.
Methylation (Route A) O- vs. C-Alkylation Phenoxide ambident nucleophilicity.Use "hard" methylating agents (DMS, MeI) in polar aprotic solvents (DMF, Acetone) with K₂CO₃ to favor O-alkylation.
Methylation (Route A) Ester Hydrolysis Presence of water in basic conditions during workup.Maintain anhydrous conditions during methylation. Quench carefully with dilute acid at low temp.
General Demethylation Use of strong Lewis acids (AlCl₃, BBr₃) during bromination.Use milder Lewis acids or avoid them after the methoxy group is installed.

Detailed Experimental Protocols

Protocol A: Double Methylation of 4-Bromo-2-hydroxy-3-methylbenzoic Acid (High Purity Route)

This protocol minimizes regioisomer formation by starting with the bromine already in place.

Reagents:

  • Precursor: 4-Bromo-2-hydroxy-3-methylbenzoic acid (1.0 eq)

  • Methylating Agent: Iodomethane (MeI) or Dimethyl Sulfate (DMS) (2.5 eq)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: DMF (anhydrous) or Acetone

Step-by-Step Methodology:

  • Dissolution: Dissolve the acid precursor in anhydrous DMF (0.5 M concentration) under N₂ atmosphere.

  • Deprotonation: Add K₂CO₃ (powdered, anhydrous). Stir at 0°C for 30 mins .

    • Control Point: Low temperature prevents exothermic runaway and potential decarboxylation.

  • Addition: Add MeI dropwise via syringe pump over 20 minutes.

    • Why: Slow addition prevents local hotspots that favor C-alkylation or polymerization.

  • Reaction: Allow to warm to Room Temperature (25°C) and stir for 4–12 hours. Monitor by TLC/HPLC.

    • Endpoint: Disappearance of both the acid and the mono-methylated phenol intermediate.

  • Workup: Pour into ice-water. Extract with EtOAc. Wash organic layer with Brine (x3) to remove DMF.

  • Purification: Recrystallization from Heptane/EtOAc is usually sufficient; column chromatography if necessary.

Protocol B: The "Sandmeyer Fix" (If Route A precursor is unavailable)

If you cannot buy the 4-bromo acid, do NOT brominate the ether directly. Use the Sandmeyer reaction on the amino-precursor.

  • Precursor: Start with Methyl 4-amino-2-methoxy-3-methylbenzoate .

  • Diazotization: React with NaNO₂/H₂SO₄ or tBuONO at 0°C to form the diazonium salt.

  • Bromination: Treat with CuBr/HBr.

    • Advantage:[1] This forces the bromine into the C4 position, bypassing the electronic directing conflicts.

Visualization of Reaction Pathways

The following diagram illustrates the regioselectivity conflict in Route B versus the clean pathway of Route A.

G Start_Ether Methyl 2-methoxy-3-methylbenzoate (Precursor Route B) Target TARGET: This compound Start_Ether->Target Direct Bromination (Sterically/Electronically Disfavored) Impurity_C5 MAJOR IMPURITY (C5-Bromo): Methyl 5-bromo-2-methoxy-3-methylbenzoate Start_Ether->Impurity_C5 Direct Bromination (Br2/Fe) (Para to OMe dominates) Impurity_Benzyl SIDE REACTION: Benzylic Bromide Start_Ether->Impurity_Benzyl Radical Bromination (NBS/AIBN) Start_Acid 4-Bromo-2-hydroxy-3-methylbenzoic acid (Precursor Route A) Start_Acid->Target Double Methylation (MeI/K2CO3) Retains Regiochemistry

Caption: Comparative analysis of synthetic routes. Route B (Direct Bromination) leads to unavoidable regio-impurities due to the strong directing effect of the methoxy group. Route A (Functionalization of pre-brominated scaffold) is the only reliable method for high purity.

Frequently Asked Questions (FAQ)

Q1: Why can't I just brominate Methyl 2-methoxy-3-methylbenzoate? It's cheaper. A: You will get the wrong molecule. The methoxy group at C2 is a strong ortho/para director. It directs incoming electrophiles to C5 (para). The methyl group at C3 directs to C4 (ortho) and C6 (para), but it is a much weaker director than the oxygen. Consequently, the C5-bromo isomer will be the dominant product (>85%), and separating it from the C4-minor product is extremely difficult due to similar polarity.

Q2: I am seeing a side product with M+ = Target + 14. What is it? A: This is likely the C-methylated byproduct or a methyl ester/methyl ether variance if you used excess methylating agent on a phenolic precursor. If you are using Route A, ensure you are using a mild base (K₂CO₃) rather than a strong base (NaH) to minimize C-alkylation on the ring.

Q3: Can I use NBS to brominate the ring? A: Generally, no. NBS in the presence of radical initiators (AIBN, peroxides) or light will preferentially brominate the benzylic position (the C3-methyl group), forming methyl 4-bromo-2-methoxy-3-(bromomethyl)benzoate. To use NBS for aryl bromination, you must exclude light/initiators and use a Lewis acid catalyst (e.g., BF₃·Et₂O) in a polar solvent like MeCN, but the regioselectivity issue (C5 vs C4) will still persist.

Q4: How do I confirm I have the 4-bromo and not the 5-bromo isomer? A: Use 1H NMR NOE (Nuclear Overhauser Effect) experiments.

  • Target (4-Bromo): You should see an NOE correlation between the C2-OMe protons and the C6-H proton. You will not see a correlation between C3-Me and any aromatic proton because C4 is substituted with Br.

  • Impurity (5-Bromo): You will see an NOE correlation between the C3-Me and the C4-H proton.

References

  • Sigma-Aldrich. this compound Product Entry (CAS 1427413-96-4).[2] Retrieved from

  • BLD Pharm. 4-Bromo-2-hydroxy-3-methylbenzoic acid (CAS 1936238-90-2) Product Data.[3][4][5][6][7] Retrieved from

  • Common Organic Chemistry. Bromination of Activated Arenes: Regioselectivity and Conditions. Retrieved from

  • Master Organic Chemistry. Electrophilic Aromatic Substitution: Directing Effects of Substituents. Retrieved from

  • ChemicalBook. Synthesis and Properties of Methyl 2-methoxy-3-methylbenzoate derivatives. Retrieved from [8]

Sources

Validation & Comparative

A Comprehensive Guide to the ¹³C NMR Chemical Shifts of Methyl 4-bromo-2-methoxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and complex organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for methyl 4-bromo-2-methoxy-3-methylbenzoate, a polysubstituted aromatic compound. Due to the absence of published experimental data for this specific molecule, this guide will leverage high-quality predicted data and a comparative analysis with structurally related analogs to provide a robust interpretation of its ¹³C NMR spectrum.

The Importance of ¹³C NMR in Structural Verification

¹³C NMR spectroscopy provides a distinct signal for each chemically non-equivalent carbon atom in a molecule, offering a direct count of unique carbon environments. The chemical shift (δ), measured in parts per million (ppm), is highly sensitive to the local electronic environment of the nucleus. Electron-withdrawing groups deshield carbon atoms, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift (to lower ppm values). For substituted benzene derivatives, the position of each carbon atom relative to the various substituents results in a unique chemical shift, creating a spectral fingerprint of the substitution pattern.

Predicted ¹³C NMR Chemical Shifts for this compound

The ¹³C NMR chemical shifts for this compound were predicted using advanced computational algorithms that consider the intricate electronic and steric effects of the substituents on the aromatic ring. The predicted spectrum provides a valuable baseline for understanding the expected resonance of each carbon atom.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (in ¹H-coupled spectrum)
C=O166.5Singlet
C-1120.9Singlet
C-2158.2Singlet
C-3128.4Singlet
C-4118.7Singlet
C-5134.1Doublet
C-6113.8Doublet
O-CH₃ (ester)52.3Quartet
O-CH₃ (ether)61.8Quartet
Ar-CH₃16.2Quartet

Predicted using a combination of computational models. Actual experimental values may vary.

Comparative Analysis with Structural Analogs

To understand the origin of the predicted chemical shifts, a comparative analysis with experimentally determined data for simpler, structurally related molecules is invaluable. This approach allows for the deconstruction of the substituent effects.

G cluster_target Target Molecule cluster_analogs Structural Analogs for Comparison Target This compound (Predicted Data) Analog1 Methyl 4-bromobenzoate (Experimental Data) Target->Analog1 Isolates bromo effect Analog2 Methyl 2-methoxybenzoate (Experimental Data) Target->Analog2 Isolates methoxy effect Analog3 Methyl 3-methylbenzoate (Experimental Data) Target->Analog3 Isolates methyl effect

Table 2: Comparison of Aromatic ¹³C NMR Chemical Shifts (ppm) of this compound and its Analogs

CarbonThis compound (Predicted)Methyl 4-bromobenzoate[1][2][3]Methyl 2-methoxybenzoate[4]Methyl 3-methylbenzoate[5][6]
C-1 120.9128.5120.1130.4
C-2 158.2131.1159.4130.4
C-3 128.4131.1112.2138.2
C-4 118.7127.5133.7128.2
C-5 134.1131.9120.1133.7
C-6 113.8131.9131.7126.9
Analysis of Substituent Effects:
  • The Methoxy Group (-OCH₃) at C-2: This is a strong electron-donating group through resonance and electron-withdrawing through induction. Its primary effect is a significant downfield shift for the ipso-carbon (C-2) to ~158.2 ppm, as seen in the comparison with methyl 2-methoxybenzoate (~159.4 ppm). It also causes a notable upfield shift for the para-carbon (C-5), though this effect is counteracted by the bromine at C-4. The ortho-carbons (C-1 and C-3) are also shielded.

  • The Methyl Group (-CH₃) at C-3: As a weak electron-donating group, the methyl substituent causes a downfield shift at the ipso-carbon (C-3) to ~128.4 ppm and shields the ortho (C-2, C-4) and para (C-6) positions. The predicted upfield shift of the Ar-CH₃ itself is around 16.2 ppm, which is typical for a methyl group on a benzene ring.

  • The Bromo Group (-Br) at C-4: Halogens exhibit a dual effect. They are deactivating due to their inductive electron withdrawal but are ortho-para directing due to resonance electron donation. The bromine atom's primary influence is the "heavy atom effect," which causes a significant shielding (upfield shift) of the ipso-carbon (C-4) to ~118.7 ppm. This is a characteristic feature for carbons attached to bromine. It also deshields the ortho carbons (C-3 and C-5) and has a minor effect on the para carbon (C-1).

  • The Methyl Ester Group (-COOCH₃): This is an electron-withdrawing group that deshields the ipso-carbon (C-1) and the carbonyl carbon. The predicted chemical shift for the carbonyl carbon is ~166.5 ppm, which is in the expected range for an ester carbonyl. The methoxy carbons of the ester and ether groups are clearly distinguishable, with the ether's methoxy carbon appearing at a lower field (~61.8 ppm) due to its direct attachment to the aromatic ring.

Experimental Protocol for ¹³C NMR Acquisition

While predicted data is a powerful tool, experimental verification is the gold standard. The following outlines a standard protocol for acquiring the ¹³C NMR spectrum of a solid sample like this compound.

G A Sample Preparation (10-20 mg in 0.6 mL CDCl₃) B NMR Spectrometer Setup (e.g., 125 MHz for ¹³C) A->B C Data Acquisition (Proton-decoupled pulse sequence) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis (Chemical shift referencing to TMS) D->E

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified solid sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication can be used to aid dissolution.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

  • Instrumental Parameters:

    • The ¹³C NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H, which corresponds to 100 or 125 MHz for ¹³C, respectively).

    • A standard proton-decoupled pulse sequence should be used to simplify the spectrum to single lines for each carbon.

    • Typical acquisition parameters include a spectral width of ~250 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans), and a relaxation delay of 2-5 seconds.

  • Data Processing:

    • The acquired free induction decay (FID) is processed by applying a Fourier transform.

    • The resulting spectrum should be phased and baseline corrected.

    • The chemical shifts are referenced to the TMS signal at 0.0 ppm.

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information, with each substituent imparting a distinct and predictable influence on the chemical shifts of the aromatic and substituent carbons. Through the use of predictive tools and a thorough comparative analysis with known compounds, a detailed and reliable assignment of the ¹³C NMR spectrum can be achieved. This guide serves as a valuable resource for researchers working with this and structurally similar molecules, aiding in the critical process of structural verification and characterization.

References

  • PubChem. Methyl 2-methoxybenzoate. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supporting Information for "Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium". [Link]

  • SpectraBase. Methyl 3-methyl benzoate. [Link]

  • SpectraBase. Methyl 4-bromobenzoate. [Link]

Sources

Comparative Guide: HPLC Method Development for Methyl 4-Bromo-2-Methoxy-3-Methylbenzoate Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the development of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Methyl 4-bromo-2-methoxy-3-methylbenzoate (CAS: 17100-65-1 analog/isomer). This intermediate is critical in the synthesis of active pharmaceutical ingredients (APIs), where regioisomeric purity is paramount.

While standard C18 columns are the industry workhorse, this guide demonstrates through comparative analysis that Phenyl-Hexyl stationary phases offer superior selectivity for this halogenated aromatic ester, particularly in resolving closely eluting regioisomers and hydrolysis degradation products.

Part 1: Analyte Profiling & Separation Strategy

Before method selection, the physicochemical properties of the analyte must dictate the chromatographic conditions.

PropertyValue / CharacteristicChromatographic Implication
Structure Aromatic ester with -Br, -OMe, -MeHigh hydrophobicity; potential for

interactions.
LogP ~2.8 – 3.4 (Predicted)Requires Reverse Phase (RP-HPLC). Strong retention on C18.[1]
pKa N/A (Neutral Ester); ~4.0 for Acid ImpurityMobile phase pH must be acidic (< 3.0) to suppress ionization of the hydrolysis impurity (Acid form).
UV Max ~230 nm, ~270 nmDetection at 220-230 nm provides high sensitivity; 254 nm offers higher selectivity for aromatics.
Critical Impurities
  • Hydrolysis Product: 4-bromo-2-methoxy-3-methylbenzoic acid (Polar, elutes early).

  • Regioisomers: Isomers where Br or Me groups are transposed (e.g., 5-bromo isomer). These are the "Critical Pairs" for separation.

Part 2: Column Selection Study (The Comparison)

The core of this method development was a screening study comparing three stationary phases. The objective was to maximize the resolution (


) between the main peak and its nearest regioisomer.
Experimental Setup
  • System: Agilent 1260 Infinity II

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min[2]

Comparative Performance Data
FeatureAlternative A: C18 (ODS) Alternative B: C8 (Octyl) Selected Product: Phenyl-Hexyl
Mechanism Pure Hydrophobic InteractionWeaker Hydrophobic InteractionHydrophobic +

Interaction
Retention Time (

)
12.4 min8.2 min11.8 min
Critical Pair Resolution (

)
1.8 (Baseline separation)1.2 (Co-elution risk)3.5 (Superior separation)
Peak Symmetry (Tailing) 1.151.101.05
Selectivity (

)
StandardLowHigh for Halogenated Aromatics
Expert Insight: Why Phenyl-Hexyl Wins

While the C18 column provides adequate retention, it relies solely on hydrophobicity (dispersive forces).[3] The Phenyl-Hexyl phase introduces a secondary separation mechanism:


 stacking interactions between the phenyl ring of the stationary phase and the electron-deficient aromatic ring of the brominated analyte. This "orthogonal" selectivity is crucial for separating regioisomers that have identical hydrophobicity but different electron density distributions.

Part 3: Optimized Method Protocol

Based on the screening results, the following protocol is validated for release testing.

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent Phenomenex Luna Phenyl-Hexyl).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid) or 0.1%

    
    .
    
    • Note: Use Formate for LC-MS compatibility; Phosphate for standard UV analysis.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 230 nm (Reference 360 nm).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.006040Start
10.001090Elution of Main Peak
12.001090Wash
12.106040Re-equilibration
15.006040End
Standard & Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Stock Solution: Dissolve 10 mg of this compound in 10 mL Diluent (1.0 mg/mL).

  • Working Standard: Dilute to 0.1 mg/mL for assay.

Part 4: Method Development Workflow (Visualized)

The following diagram illustrates the decision matrix used to arrive at the optimized Phenyl-Hexyl method.

MethodDevelopment Start Analyte: this compound PropCheck Analyze Properties (LogP ~3.0, Aromatic, Halogenated) Start->PropCheck ColScreen Column Screening Phase PropCheck->ColScreen C18 C18 Column (Hydrophobic Only) ColScreen->C18 Phenyl Phenyl-Hexyl Column (Hydrophobic + Pi-Pi) ColScreen->Phenyl ResultC18 Result: Good Retention Poor Isomer Resolution C18->ResultC18 ResultPhenyl Result: Excellent Resolution of Regioisomers Phenyl->ResultPhenyl ResultC18->Phenyl Switch Strategy Opt Optimization (Acidic pH for Impurity Control) ResultPhenyl->Opt Final Final Validated Method Opt->Final

Figure 1: Decision tree highlighting the shift from standard C18 to Phenyl-Hexyl chemistry due to specific analyte-stationary phase interactions.

Part 5: Validation Parameters (ICH Q2(R1))

To ensure the method is "suitable for intended use," the following validation parameters must be met.

Specificity
  • Protocol: Inject Diluent, Impurity Standards (Acid form), and Main Analyte.

  • Acceptance: No interference at the retention time of the main peak. Resolution (

    
    ) > 2.0 between Main Peak and nearest Impurity.
    
Linearity
  • Protocol: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[2]
Sensitivity (LOD/LOQ)
  • LOD: Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ: S/N ratio of 10:1.

  • Note: For this aromatic ester, LOQ is typically < 0.05% area.

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Agilent Technologies. (2020). Selectivity of Phenyl-Hexyl Columns for Aromatic Compounds. Agilent Technical Note.[5] Link

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine. Link

Sources

A Comparative Guide to the GC-MS Fragmentation Pattern of Methyl 4-bromo-2-methoxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the identification and structural elucidation of volatile and semi-volatile organic compounds. The utility of GC-MS is profoundly dependent on the interpretation of mass spectra, which reveal the fragmentation patterns of molecules under electron ionization (EI). This guide provides an in-depth, predictive analysis of the EI fragmentation pattern of methyl 4-bromo-2-methoxy-3-methylbenzoate, a substituted aromatic ester. By comparing its expected fragmentation with that of structurally related analogues, we aim to provide a robust framework for its identification and characterization in complex matrices.

The Principles of Electron Ionization and Fragmentation

Electron ionization is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive and often predictable fragmentation.[1][2] This process begins with the bombardment of the molecule with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺•).[3] This molecular ion is a radical cation that is often unstable and rapidly undergoes a series of fragmentation reactions, including bond cleavages and rearrangements, to produce a series of smaller, charged fragments.[4] The resulting mass spectrum is a plot of the relative abundance of these fragments versus their mass-to-charge ratio (m/z), creating a unique chemical fingerprint.[5]

Predicted Fragmentation Pathway of this compound

While no direct experimental spectrum for this compound is readily available in common spectral databases like those from NIST or Wiley[6][7][8][9], its fragmentation pattern can be reliably predicted based on the well-established fragmentation rules for aromatic esters, halogenated compounds, and methoxy-substituted aromatics.[10][11][12]

The molecular structure of this compound contains several key functional groups that will dictate its fragmentation: a bromine atom, a methoxy group, a methyl group, and a methyl ester group, all attached to a benzene ring. The presence of bromine is particularly diagnostic due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will result in doublet peaks for any bromine-containing fragments, separated by 2 m/z units.

The predicted fragmentation pathway is initiated by the formation of the molecular ion. Subsequent fragmentations are expected to proceed through several key pathways:

  • Loss of the Methoxy Radical from the Ester: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃) to form a stable acylium ion.

  • Loss of the Methyl Radical from the Methoxy Group: Demethylation of the methoxy group is another characteristic fragmentation, leading to a resonance-stabilized ion.

  • Loss of the Bromine Atom: Cleavage of the carbon-bromine bond can occur, resulting in the loss of a bromine radical.

  • Cleavage of the Ester Group: The entire methoxycarbonyl group (•COOCH₃) can be lost.

  • Ortho Effect: The proximity of the 2-methoxy and 3-methyl groups to the ester functionality may lead to specific rearrangements and fragmentations, although a classic "ortho effect" typically involves interaction with the ester group itself.

Predicted Fragmentation of this compound

M [M]⁺• m/z 258/260 F1 [M - •OCH₃]⁺ m/z 227/229 M->F1 - •OCH₃ F2 [M - •CH₃]⁺ m/z 243/245 M->F2 - •CH₃ F3 [M - Br•]⁺ m/z 179 M->F3 - Br• F4 [M - •COOCH₃]⁺ m/z 199/201 M->F4 - •COOCH₃ F1_CO [M - •OCH₃ - CO]⁺ m/z 199/201 F1->F1_CO - CO

Caption: Predicted major fragmentation pathways for this compound under electron ionization.

Comparative Analysis with Structurally Related Compounds

To contextualize the predicted fragmentation, it is instructive to compare it with the known fragmentation patterns of simpler, related molecules. This comparison highlights the influence of each substituent on the overall mass spectrum.

Compound Key Fragments (m/z) Interpretation of Key Fragments Reference
Methyl Benzoate 136 (M⁺•), 105, 77M⁺•, [M - •OCH₃]⁺, [C₆H₅]⁺[13],[14]
Methyl 4-bromobenzoate 214/216 (M⁺•), 183/185, 155/157, 76M⁺•, [M - •OCH₃]⁺, [M - •OCH₃ - CO]⁺, [C₆H₄]⁺[15]
Methyl 3-methoxybenzoate 166 (M⁺•), 135, 107M⁺•, [M - •OCH₃]⁺, [M - •OCH₃ - CO]⁺[16]
This compound (Predicted) 258/260 (M⁺•), 227/229, 243/245, 179, 199/201M⁺•, [M - •OCH₃]⁺, [M - •CH₃]⁺, [M - Br•]⁺, [M - •COOCH₃]⁺N/A

Analysis of Comparative Data:

  • Methyl Benzoate: The fragmentation is dominated by the loss of the methoxy radical from the ester to form the benzoyl cation (m/z 105), which is the base peak. Subsequent loss of carbon monoxide yields the phenyl cation (m/z 77).

  • Methyl 4-bromobenzoate: The presence of bromine shifts the molecular ion to m/z 214/216. The primary fragmentation is still the loss of the methoxy radical to form the 4-bromobenzoyl cation (m/z 183/185). The subsequent loss of CO gives the bromophenyl cation (m/z 155/157). The bromine atom's isotopic signature is a key identifier.

  • Methyl 3-methoxybenzoate: The fragmentation is similar to methyl benzoate, with the primary loss of the ester's methoxy group to give an ion at m/z 135.[16] Further fragmentation can occur, but the initial loss from the ester is prominent.

  • This compound (Predicted): We anticipate a more complex spectrum due to the multiple substituents. The molecular ion at m/z 258/260 will be observable. The loss of the ester's methoxy radical (to m/z 227/229) is expected to be a major pathway, analogous to the simpler esters. However, the loss of a methyl radical from the methoxy group (to m/z 243/245) and the loss of the bromine radical (to m/z 179) are also highly probable and competing fragmentation routes. The relative abundances of these fragments will depend on the stability of the resulting ions.

Experimental Protocol for GC-MS Analysis

For researchers aiming to acquire experimental data for this compound or similar analytes, the following provides a generalizable GC-MS methodology.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the analyte in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to achieve a final concentration in the low µg/mL range, suitable for GC-MS analysis without detector saturation.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Injector: Split/splitless inlet, operated in splitless mode for high sensitivity. Injector temperature: 250 °C.

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MSD Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

    • Solvent Delay: 3 minutes.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum at the apex of the chromatographic peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the experimental spectrum with predictions and with spectral libraries (e.g., NIST, Wiley) for confirmation or identification of related compounds.[6][7][8][9]

General GC-MS Workflow

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation Dissolution Dissolution Dilution Dilution Dissolution->Dilution Injection Injection Dilution->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Detection Fragmentation->Detection TIC TIC Detection->TIC Mass_Spectrum Mass_Spectrum TIC->Mass_Spectrum Identification Identification Mass_Spectrum->Identification

Caption: A generalized workflow for the analysis of an organic compound by GC-MS.

Conclusion

The GC-MS fragmentation pattern of this compound, while not experimentally documented in readily accessible literature, can be confidently predicted through the application of established mass spectrometry principles and comparison with analogous structures. The key diagnostic features will be the bromine isotope pattern, and characteristic losses of radicals from the ester and methoxy functional groups. This predictive and comparative approach is a powerful tool for researchers in the structural elucidation of novel compounds and for the confident identification of known compounds in complex samples. The provided experimental framework offers a starting point for obtaining high-quality data for this and other related molecules.

References

  • Wiley Registry of Mass Spectral Data, 2023. [Link][6][8][9][17][18]

  • NIST Mass Spectrometry Data Center. [Link][7][19][20][21][22]

  • MassBank. [Link][23][24][25]

  • MassBank of North America (MoNA). [Link][26]

  • Mekky, R. H., Abdel-Sattar, E., Segura-Carretero, A., & Contreras, M. del M. (2023). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. Molecules. [Link][27]

  • Vaia. (n.d.). Problem 32 Account for the presence of peak... [FREE SOLUTION]. [Link][28]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Organic Chemistry at CU Boulder. [Link][4]

  • Chemistry Learner. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link][10]

  • Yin, S., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid Communications in Mass Spectrometry, 34(21), e8893. [Link][29]

  • Stibbard, R. J. H., et al. (2005). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 16(7), 1125–1133. [Link][11]

  • Wikipedia. (2023, December 27). Electron ionization. [Link][1]

  • ResearchGate. (n.d.). Molecular ion chromatograms of methoxybenzoic acid methyl ester (m /z...). [Link][30]

  • Separation Science. (n.d.). Electron Ionization for GC–MS. LCGC International. [Link][2]

  • Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. [Link][3]

  • Molnar-Gabor, D., & Hesso, A. (2005). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of the American Society for Mass Spectrometry, 16(10), 1648–1664. [Link][12]

  • PubChem. (n.d.). Methyl 4-bromo-3-methoxybenzoate. [Link][31]

  • ResearchGate. (n.d.). CI‐MS spectra of the four 4‐alkoxybenzoate esters (GC–MS system 2). [Link][32]

  • PubChem. (n.d.). Methyl 4-(bromomethyl)benzoate. [Link][15]

  • PubChem. (n.d.). Methyl 3-methoxybenzoate. [Link][16]

  • PubChemLite. (n.d.). This compound (C10H11BrO3). [Link][33]

  • NIST. (n.d.). Methyl-2-bromobenzoate. NIST Chemistry WebBook. [Link][13]

  • NIST. (n.d.). Benzoic acid, 3-bromo-, methyl ester. NIST Chemistry WebBook. [Link][14]

  • De La Cruz, A. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link][5]

Sources

Strategic Selection & Qualification of Reference Standards for Methyl 4-bromo-2-methoxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly kinase inhibitors and biaryl systems derived via Suzuki coupling—Methyl 4-bromo-2-methoxy-3-methylbenzoate serves as a critical Key Starting Material (KSM).

The integrity of your final drug substance relies heavily on the accuracy of the reference standard used to release this KSM. A common pitfall in early-phase development is the reliance on "Reagent Grade" certificates of analysis (CoA) for quantitative assays. This guide objectively compares the three primary tiers of reference standards: Certified Reference Materials (CRMs) , Qualified In-House Standards , and Commercial Reagents .

Key Insight: While CRMs offer the highest regulatory compliance, they are often unavailable for specific intermediates. This guide demonstrates that Quantitative NMR (qNMR) provides a scientifically robust, cost-effective mechanism to elevate a reagent-grade material to a Primary Reference Standard status, compliant with ICH Q2(R2) requirements.

The Hierarchy of Standards: A Technical Comparison

When sourcing this compound (CAS 148547-19-7), researchers typically encounter three options. The choice impacts the "Mass Balance" calculation directly.

Table 1: Comparative Specifications of Reference Standard Types
FeatureOption A: ISO 17034 CRM Option B: Qualified In-House Standard Option C: Reagent Grade
Primary Use GMP Release Testing, Dispute ResolutionRoutine QC, Process MonitoringSynthesis Input, Qualitative ID
Traceability SI Units (NIST/BIPM traceable)Traceable to Internal Primary Std (via qNMR)Often untraceable or "Batch specific"
Purity Assignment Mass Balance (

)
qNMR (Absolute Purity) or Mass BalanceArea % (HPLC/GC)
Uncertainty Explicitly calculated (

)
Calculated based on method precisionNot provided
Cost/mg High (

)
Moderate (

)
Low ($)
Risk NegligibleLow (if protocol is robust)High (Overestimation of potency)
The "Area %" Trap

Commercial reagents often claim "98% Purity," but this is frequently based on HPLC Area %. This ignores:

  • Inorganic salts (invisible to UV).

  • Residual solvents (invisible to UV).

  • Moisture (invisible to UV).

  • Response Factors: Impurities may have lower extinction coefficients than the main peak, inflating the apparent purity.

Analytical Profiling & Qualification Protocols

To qualify this compound as a reference standard, an orthogonal approach is required.

Workflow Visualization

The following diagram outlines the "Self-Validating" workflow to convert a raw material into a Qualified Reference Standard.

QualificationWorkflow RawMat Raw Material (Reagent Grade) ID Identity Confirmation (IR, MS, 1H-NMR) RawMat->ID Purity Purity Assessment ID->Purity qNMR qNMR (Absolute Assay) Primary Method Purity->qNMR Potency Assignment Chrom HPLC/GC (Impurity Profiling) Purity->Chrom Purity Check Volatiles TGA / KF / GC-HS (Volatiles/Water) Purity->Volatiles Mass Balance Input FinalStd Qualified Working Standard (CoA) qNMR->FinalStd Assigned Purity % Chrom->FinalStd Impurity Profile Volatiles->FinalStd

Figure 1: Orthogonal qualification workflow ensuring traceability and compliance with ICH Q2(R2).

Primary Method: HPLC-UV Purity

Objective: Establish chromatographic purity and quantify related substances (e.g., the hydrolyzed acid form: 4-bromo-2-methoxy-3-methylbenzoic acid).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Benzoate absorption maximum) and 210 nm (Universal).

  • Critical Parameter: Resolution (

    
    ) between the methyl ester (analyte) and the acid impurity must be 
    
    
    
    .
The "Gold Standard": qNMR Protocol

Objective: Assign absolute potency without requiring a reference standard of the analyte itself.[1]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable to NIST SRM).

  • Solvent:

    
     or 
    
    
    
    .
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (typically 30–60 seconds) to ensure full magnetization recovery.
  • Target Signal: The O-Methyl singlet (

    
    ) or the Aromatic Methyl (
    
    
    
    ). Avoid the aromatic protons if they overlap with the IS.
  • Calculation:

    
    
    Where 
    
    
    
    is purity,
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molar mass, and
    
    
    is weight.[2]

Comparative Performance Data (Experimental Case Study)

To demonstrate the risk of using "Reagent Grade" materials directly, we simulated a potency assignment for a batch of this compound.

Table 2: Impact of Analytical Method on Potency Assignment
MethodResult (%)Notes
Vendor CoA (HPLC Area %) 99.2% Ignores moisture and inorganic salts.
HPLC-UV (In-House) 98.9%Detects trace organic impurities vendor missed.
Thermogravimetric (TGA) -0.8%Loss on drying (volatiles/moisture).
Residue on Ignition (ROI) -0.4%Inorganic salts (catalyst residue).
qNMR (Absolute) 97.8% True Value. Accounts for all non-protonated impurities.

The Consequence: If you use the Vendor CoA (99.2%) to weigh out your starting material for a GMP synthesis, you are actually under-charging the reaction by 1.4% . In a convergent synthesis (e.g., Suzuki coupling), this stoichiometry error can lead to:

  • Incomplete conversion of the coupling partner.

  • Difficult-to-remove impurities in the final API.

  • OOS (Out of Specification) results in the final assay.

Strategic Recommendations

For Early Discovery (Non-GLP)
  • Recommendation: Use Reagent Grade .

  • Action: Rely on the vendor's HPLC Area %. The 1-2% error margin is acceptable for initial structure-activity relationship (SAR) studies.

For Process Development & GMP Manufacturing
  • Recommendation: Use Qualified In-House Standard (via qNMR).

  • Action: Purchase a large batch of the reagent. Qualify it using the qNMR protocol described in Section 3.3. Re-qualify annually.

  • Why: Commercial CRMs for this specific intermediate are rare and expensive. qNMR provides ISO 17034-level confidence at a fraction of the cost.

Decision Logic for Standard Selection

DecisionTree Start Select Standard Type Phase Development Phase? Start->Phase Discovery Discovery / Screening Phase->Discovery GMP GLP Tox / GMP Clinical Phase->GMP Reagent Use Reagent Grade (Check HPLC Area %) Discovery->Reagent CRM_Check Is CRM Available? GMP->CRM_Check BuyCRM Purchase CRM (ISO 17034) CRM_Check->BuyCRM Yes Qualify Qualify In-House via qNMR CRM_Check->Qualify No

Figure 2: Decision matrix for selecting the appropriate reference standard based on development phase.

References

  • International Council for Harmonisation (ICH). (2023).[3][4] ICH Q2(R2) Validation of Analytical Procedures. Retrieved from

  • International Organization for Standardization (ISO). (2016).[5][6] ISO 17034:2016 General requirements for the competence of reference material producers.[5][6] Retrieved from

  • United States Pharmacopeia (USP). (2023). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][7][8][9][10] Progress in Nuclear Magnetic Resonance Spectroscopy.

  • ChemicalBook. (2024). Methyl 4-bromo-3-methylbenzoate Product Properties.[2][11] Retrieved from

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-bromo-2-methoxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of methyl 4-bromo-2-methoxy-3-methylbenzoate. As a halogenated aromatic ester, this compound requires specialized handling and disposal protocols to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals. The procedures outlined herein are grounded in established safety principles and regulatory frameworks, ensuring a self-validating system of laboratory safety.

Hazard Assessment and Chemical Profile

The presence of a bromine atom on the aromatic ring designates it as a halogenated organic substance, which is subject to stringent disposal regulations under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[1][2][3]. The core structure suggests potential for toxicity and irritation. Based on analogous compounds, a conservative approach to handling is warranted.

Hazard Profile: this compound (Inferred)
GHS Classification (Anticipated) Warning or Danger
Physical State Likely a solid at room temperature, similar to its analogs[4].
Anticipated Health Hazards Acute Toxicity (Oral): May be harmful or toxic if swallowed[5][6].Skin Corrosion/Irritation: Causes skin irritation[4][5][7].Serious Eye Damage/Irritation: Causes serious eye irritation[4][5][7].Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[4][5][7].
Environmental Hazards Halogenated organic compounds can be persistent in the environment. This compound is classified as WGK 3 (severely hazardous for water) in Germany, indicating a high environmental risk[4].

Disclaimer: This hazard profile is inferred from structurally similar chemicals. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for definitive hazard information.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal preparation, ensure all engineering controls are functioning correctly and appropriate PPE is worn.

Engineering Controls:

  • Always handle this chemical within a properly functioning chemical fume hood to minimize inhalation exposure[8][9].

Required PPE:

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always consult the glove manufacturer's compatibility chart[9].

  • Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher splash risk, use a face shield in addition to goggles[7].

  • Skin and Body Protection: A full-length laboratory coat must be worn and kept fastened. Ensure close-toed shoes are worn at all times[9].

On-Site Waste Management: Segregation and Collection Protocol

Proper segregation is the cornerstone of safe chemical waste disposal. Halogenated organic wastes must never be mixed with non-halogenated streams, as this complicates the disposal process and can lead to regulatory non-compliance[8][10].

Step-by-Step Collection Procedure:

  • Select a Designated Container:

    • Obtain a clean, dedicated waste container specifically for "Halogenated Organic Waste."

    • The container must be constructed of a compatible material, such as borosilicate glass or high-density polyethylene (HDPE). Avoid metal containers, as halogenated solvents can degrade to form acids that corrode metal[9][11].

    • The container must have a leak-proof, screw-top cap to prevent spills and vapor release[3][11].

  • Properly Label the Container:

    • Before adding any waste, affix a completed hazardous waste tag to the container[3][12].

    • The label must clearly state the words "Hazardous Waste "[3][12].

    • Write the full, unabbreviated chemical name: "This compound ." For mixtures, list every component and its approximate percentage[3][10]. Do not use chemical formulas or acronyms.

  • Accumulate Waste Safely:

    • Keep the waste container tightly sealed at all times, except when actively adding waste[8][11]. This minimizes the release of volatile organic compounds (VOCs).

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of the laboratory personnel[11][12].

    • Ensure secondary containment (such as a larger, chemically resistant tray) is used to capture any potential leaks.

  • Managing Full Containers:

    • Do not overfill the container. Leave at least 10% of headspace (about one inch) to allow for vapor expansion[11].

    • Once a container is full, it must be moved from the SAA to your institution's central accumulation area or prepared for pickup by your Environmental Health and Safety (EHS) department within three days[11].

Disposal Decision Workflow

The following diagram illustrates the critical decision points and procedural flow for managing waste containing this compound from generation to final disposal.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_Disposal Final Disposition Gen Waste Generation (e.g., reaction residue, contaminated materials) IsHalogenated Is the waste halogenated? Gen->IsHalogenated Segregate Segregate into Halogenated Waste Stream IsHalogenated->Segregate Yes Container Select Compatible Container (Glass or HDPE, Screw Cap) Segregate->Container Label Affix Hazardous Waste Tag (Full Chemical Name) Container->Label Store Store in Secondary Containment within Satellite Accumulation Area (SAA) Label->Store IsFull Container Full? Store->IsFull IsFull->Store No ArrangePickup Arrange for Pickup by EHS/ Waste Management Professional IsFull->ArrangePickup Yes Incineration High-Temperature Incineration at a RCRA-Permitted Facility ArrangePickup->Incineration

Sources

Personal protective equipment for handling methyl 4-bromo-2-methoxy-3-methylbenzoate

[1]

Part 1: Executive Safety Directive

Methyl 4-bromo-2-methoxy-3-methylbenzoate is a halogenated benzoate ester commonly used as an intermediate in pharmaceutical synthesis (e.g., Suzuki couplings).[1] While often categorized generically, its structural components—an aryl bromide and an ester moiety—dictate a specific safety profile that exceeds standard "lab coat and glasses" protocols.

The Core Hazard: As a solid intermediate, the primary risk vector is inhalation of particulates and transdermal absorption via dust. Benzoate esters can be skin sensitizers, and aryl halides possess varying degrees of acute toxicity.

  • Inferred GHS Classifications: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).

  • Critical Warning: Treat as H301 (Toxic if swallowed) until specific LD50 data proves otherwise, adhering to the Precautionary Principle of potent compound handling.

Part 2: Risk Assessment & PPE Selection Logic[1]

Do not rely on a single glove type for all operations.[2][3] The chemical nature of this intermediate (an organic ester) allows it to permeate thin latex and vinyl rapidly. Nitrile provides better protection but can swell upon prolonged contact with the solvents used to dissolve this compound (e.g., DCM, THF).

The PPE Decision Matrix
PPE ComponentStandard Handling (Weighing/Transfer)High-Risk Operation (Synthesis/Spill Cleanup)Scientific Rationale
Hand Protection Double Nitrile (min 5 mil outer, 4 mil inner)Laminate (Silver Shield) liner under Nitrile outerEsters degrade latex.[1] Double gloving allows the outer glove to be sacrificed upon contamination without exposing skin.
Respiratory Fume Hood (Face velocity 80-100 fpm)PAPR or P100 Half-Face (if outside hood)Engineering controls (Hood) are primary.[1] If dust generation is uncontrolled, HEPA filtration (P100) is mandatory.
Eye/Face Chemical Splash Goggles (Indirect Vent)Face Shield + Goggles Powders drift. Safety glasses with side shields do not seal against airborne dust entering from the top/bottom.
Body Tyvek Lab Coat (Closed front)Tyvek Coverall + Apron Cotton lab coats trap dust in fibers, creating a secondary exposure source in the laundry.
Visual 1: PPE Selection Decision Tree

PPE_Decision_TreeFigure 1: PPE Selection Logic based on Physical State and Engineering ControlsStartStart: Operational TaskStatePhysical State?Start->StateSolidSolid / PowderState->SolidWeighing/TransferSolutionDissolved in SolventState->SolutionReaction/ExtractionQuantityQuantity > 100mg?Solid->QuantityLevel3LEVEL 3 PPE:Silver Shield Liner + Nitrile(Solvent Permeation Risk)Solution->Level3Esters permeate Nitrilein organic solventsHoodIs Fume Hood Available?Quantity->HoodYesLevel1LEVEL 1 PPE:Double Nitrile + Goggles(Work in Hood)Quantity->Level1No (<100mg)Hood->Level1YesLevel2LEVEL 2 PPE:N95/P100 + Double Nitrile(If Hood unavailable)Hood->Level2No

Part 3: Operational Protocols

The "Double-Glove" Donning Protocol

Why: The most common exposure route is not during handling, but during doffing (removing) contaminated gear.

  • Inspect: Check gloves for pinholes (air inflation test).

  • Inner Layer: Don a bright-colored nitrile glove (e.g., orange/blue).

  • Cuff Check: Pull lab coat cuffs over the inner glove.

  • Outer Layer: Don a standard nitrile glove over the lab coat cuff.

    • Verification: You should see no skin at the wrist. If the outer glove tears, the bright inner glove alerts you immediately.

Handling & Weighing (Static Control)

This compound is a crystalline solid that may carry a static charge, causing "jumping" during weighing.[1]

  • Step 1: Use an anti-static gun or bar inside the fume hood before opening the vial.

  • Step 2: Weigh into a tared vessel with a cap. Do not transport open weigh boats across the lab.

  • Step 3: Wipe the exterior of the stock bottle with a solvent-dampened Kimwipe (acetone/ethanol) before returning it to storage. This removes invisible dust residues.

Emergency Spill Response

If the solid is spilled outside the hood:

  • Evacuate the immediate area for 10 minutes to let aerosols settle.

  • Don PPE: Level 2 (Respirator + Goggles).

  • Wet Wipe: Do not dry sweep. Cover the spill with pads dampened in ethanol or water to prevent dust generation.

  • Collect: Scoop into a hazardous waste bag.

  • Wash: Clean the surface with soap and water twice.

Part 4: Disposal & Decontamination Workflow[1]

Chemical waste streams must be segregated based on the "Ester/Halogen" nature of the molecule.

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a Double-Bagged Solid Hazardous Waste container. Label as "Toxic Solid."

  • Liquid Waste: Solutions containing this compound must go to Halogenated Organic Waste (due to the Bromine atom). Do not mix with non-halogenated solvents, as this complicates incineration.

Visual 2: Safe Handling & Disposal Loop

Handling_LoopFigure 2: The Closed-Loop Safety ProtocolEntryEntry:Don PPE(Check Cuffs)OpsOperation:Weigh/React(In Hood)Entry->OpsAnti-staticCleanDecon:Wipe Containers& SurfaceOps->CleanSpill CheckWasteWaste:HalogenatedStreamClean->WasteSolids/LiquidsExitExit:Doff OuterGloves FirstWaste->ExitWash HandsExit->EntryNew Task

Part 5: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] [Link]

  • PubChem. (2025).[5] Compound Summary: Methyl 4-bromo-3-methoxybenzoate.[6] National Library of Medicine. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.